Home > Products > Screening Compounds P23442 > 3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine
3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine - 383157-16-2

3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine

Catalog Number: EVT-2807123
CAS Number: 383157-16-2
Molecular Formula: C5H2BrClN4
Molecular Weight: 233.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Chloro-3-[(4-fluorophenoxy)methyl][1, 2, 4]triazolo[4,3-b]pyridazine

  • Compound Description: This compound is a novel pyridazine derivative investigated for its potential antifungal activity against Fusarium oxysporum. Its 3D structure was determined by single crystal X-ray structural analysis, and Hirshfeld surface analysis was employed to understand the intermolecular hydrogen bond interactions within the structure [].
  • Relevance: This compound shares the core [, , ]triazolo[4,3-b]pyridazine structure with 3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine. The key difference lies in the substituent at the 3-position. While the target compound has a bromo group, this related compound features a [(4-fluorophenoxy)methyl] group at the same position [].
  • Compound Description: CMTP was synthesized and characterized by various spectroscopic techniques, including NMR, IR, and mass spectrometry. Its structure was confirmed through single crystal X-ray diffraction, revealing a monoclinic crystal system with the space group P2 1/c []. The compound exhibits antioxidant activity, as demonstrated by molecular docking studies [].
  • Relevance: Similar to 3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine, CMTP also possesses the core [, , ]triazolo[4,3-b]pyridazine structure. The difference lies in the substituent at the 3-position. While 3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine features a bromo group, CMTP contains a [(4-methylphenoxy)methyl] group at that position [].

6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine

  • Compound Description: This compound was synthesized via a nucleophilic biaryl coupling reaction followed by thermal ring transformation []. The molecule is almost planar, and its crystal structure reveals dimers connected by π–π interactions, which are further linked to neighboring molecules via C—H—N bonds [].
  • Relevance: This compound shares the same core structure of [, , ]triazolo[4,3-b]pyridazine as 3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine. The difference lies in the substituent at the 3-position. While the target compound has a bromo substituent, this related compound features a (3-methylphenyl) group at that position [].

3-(α- and β-D-arabinofuranosyl)-6-chloro-1,2,4-triazolo[4,3-b]pyridazine

  • Compound Description: These two isomeric compounds are C-nucleosides synthesized from D-galactose, D-glucose, D-mannose, and 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose []. They were synthesized by acid-catalyzed treatment of protected precursors containing a methanesulfonyl leaving group []. The structure of the β-anomer was confirmed by single-crystal X-ray diffraction analysis [].

6-Chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine

  • Compound Description: This compound serves as a versatile intermediate for synthesizing various substituted triazolopyridazines via nucleophilic substitution reactions []. Its structure and lipophilicity were studied, and its crystal structure was solved, revealing co-crystallization with acetic acid [].
  • Relevance: This compound shares the core [, , ]triazolo[4,3-b]pyridazine structure with 3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine. The difference arises from the substituent at the 3-position, where the target compound has a bromo group, while this compound features a chloromethyl group [].

6-Chloro-3-chloromethylene-7-methyl-1,2,4-triazolo[4,3-b]pyridazine

  • Compound Description: This compound's crystal structure reveals a layered structure stabilized by C—H⋯N and Cl⋯Cl interactions [].

6-Chloro-1,2,4-triazolo[4,3-b]pyrido[2,3-d]-and [3,2-d]pyridazines

  • Compound Description: These two isomeric compounds were synthesized from 5,8-dichloropyrido[2,3-d]pyridazine via a multi-step synthesis involving hydrazine hydrate and formic acid [].

3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine (CL 218872)

  • Compound Description: CL 218872 is a triazolopyridazine derivative that acts as a potential anxiolytic agent. Its purification, identification, and characterization have been reported, utilizing techniques such as mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy [].

8-Chloro-3-((3-chlorobenzyl)thio)-(1,2,4)triazolo(4,3-a)pyridine

  • Compound Description: This compound was synthesized and characterized using NMR, FTIR, MS, elemental analysis, and X-ray diffraction. It crystallizes in the monoclinic space group P2(1)/c []. Density functional theory (DFT) calculations were performed to compare theoretical and experimental data [].
  • Relevance: Although this compound shares a similar structure with 3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine, with a halogen atom at the 8-position and a substituent at the 3-position of the triazolopyridine core, there are some key differences. Firstly, the nitrogen atoms in the bicyclic core are arranged differently. Secondly, instead of a chlorine atom at the 6-position of the pyridazine ring, there is a sulfur atom connected to a (3-chlorobenzyl) group at the 3-position of the pyridine ring [].

8-Chloro-5,5-dioxo[1,2,4]triazolo[4,3-b][1,4,2]benzodithiazines

  • Compound Description: This series of compounds was synthesized and evaluated for their in vitro antitumor activity against 56 human tumor cell lines and anti-HIV-1 activity [].
  • Relevance: These compounds are structurally different from 3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine. They both contain a triazole ring, but the benzodithiazine moiety and the various substituents present on the triazole ring in these compounds make them distinct from the target compound [].
Overview

3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound classified under the triazolopyridazine family. This compound is notable for its unique structural features, which include a bromine atom at the 3rd position and a chlorine atom at the 6th position of the triazolo ring. Its chemical formula is C5H2BrClN4C_5H_2BrClN_4, and it has a molecular weight of 233.45 g/mol. The compound is identified by its CAS number 383157-16-2 and is recognized for its potential applications in medicinal chemistry and materials science due to its bioactive properties .

Synthesis Analysis

Methods

The synthesis of 3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine typically involves cyclization reactions that can be achieved through various synthetic routes. One common method includes the reaction of appropriate hydrazine derivatives with chlorinated pyridazines under basic conditions.

Technical Details

A frequently employed synthetic route involves the use of potassium carbonate as a base and dimethylformamide as a solvent. The reaction conditions are usually optimized for temperature and time to enhance yield and purity. For instance, the cyclization can be performed at elevated temperatures (around 100-120 °C) to facilitate the formation of the triazolo ring structure efficiently .

Molecular Structure Analysis

Structure

The molecular structure of 3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine can be represented using various notations:

  • IUPAC Name: 3-bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine
  • SMILES Notation: ClC1=N/N2C(Br)=NN=C2/C=C\1

Data

The compound exhibits a planar structure typical of heterocycles with fused rings. The presence of bromine and chlorine substituents significantly impacts its electronic properties and reactivity.

Chemical Reactions Analysis

Reactions

3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine can participate in various chemical reactions typical for halogenated heterocycles. These reactions include nucleophilic substitutions where the halogen atoms can be replaced by nucleophiles such as amines or alcohols.

Technical Details

For example, when treated with strong nucleophiles under suitable conditions (e.g., in the presence of a base), the bromine atom can be substituted to form new derivatives. The reaction conditions often involve the use of polar aprotic solvents to solubilize reactants and facilitate the reaction mechanism .

Mechanism of Action

Process

The mechanism of action for compounds like 3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine primarily revolves around their interaction with biological targets. This compound may exhibit activity through inhibition or modulation of specific enzymes or receptors involved in various biochemical pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Purity: Commonly available with purities around 97%.

Chemical Properties

  • Solubility: Generally soluble in polar organic solvents like dimethylformamide and dimethyl sulfoxide.
  • Stability: The compound is stable under standard laboratory conditions but may decompose upon exposure to strong acids or bases.

Relevant Data

The melting point and boiling point data are not extensively documented but are crucial for practical applications in synthesis and formulation .

Applications

3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine has potential applications in several scientific fields:

  • Medicinal Chemistry: Its unique structure may provide a scaffold for developing new pharmaceuticals targeting specific diseases.
  • Materials Science: The compound's electronic properties could be exploited in developing novel materials or sensors.
  • Research Applications: As a building block in organic synthesis, it can serve as an intermediate in synthesizing more complex molecules.
Synthetic Methodologies and Reaction Optimization

Nucleophilic Biaryl Coupling Strategies for Triazolo-Pyridazine Core Formation

The construction of the triazolopyridazine core relies heavily on convergent nucleophilic coupling strategies. A pivotal approach involves the palladium-catalyzed Suzuki-Miyaura cross-coupling between halogenated pyridazine intermediates and boronic acid derivatives. As demonstrated in triazolopyridazine syntheses, 3-chloro-6-hydrazinylpyridazine undergoes sequential acyl hydrazide formation followed by in situ cyclization using phosphoryl chloride to yield the core scaffold. This serves as a versatile precursor for halogen introduction at specific positions [6]. The boronic acid coupling partners—such as 4-methoxy-3-(tetrahydrofuran-3-yloxy)phenylboronic acid—enable late-stage diversification of the 6-position, achieving yields exceeding 75% under microwave-assisted Suzuki conditions (Table 1) [6]. Alternative pathways include cyclocondensation of ortho-diaminopyrimidines with nitrous acid or formic acid, though these methods offer less regiocontrol for subsequent halogenation [1].

Table 1: Suzuki-Miyaura Coupling for 6-Substituted Triazolopyridazines

Boronic Acid R-GroupCatalyst SystemTemperature (°C)Yield (%)
4-Methoxy-3-((R)-tetrahydrofuran-3-yloxy)phenylPd(PPh₃)₄/Na₂CO₃120 (microwave)78
4-Methoxy-3-((S)-tetrahydrofuran-3-yloxy)phenylPd(PPh₃)₄/Na₂CO₃120 (microwave)72

Oxidative Cyclization Approaches Using Hypervalent Iodine Reagents

Hypervalent iodine reagents enable efficient oxidative cyclization for triazolopyridazine synthesis, particularly in forming the triazole ring from diamine precursors. Reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA) or iodobenzene diacetate, when activated by trimethylsilyl triflate (TMSOTf), facilitate intramolecular C–N bond formation under mild conditions (25–50°C) [5]. Key advantages include:

  • Chemoselectivity: Suppresses electrophilic bromination side reactions during cyclization.
  • Solvent Compatibility: Acetonitrile is optimal, providing homogeneous reaction media and facilitating cationic intermediates [5].
  • Catalytic Enhancement: Lewis acids like BF₃·Et₂O or TMSOTf increase electrophilicity of iodine(III) species, accelerating ring closure. For example, TMSOTf activation achieves cyclization yields >90% within 30 minutes, compared to ≤32% without activators [5]. This method is ideal for electron-rich precursors susceptible to electrophilic degradation.

Regioselective Halogenation Techniques for Bromo-Chloro Substitution Patterns

Installing bromo and chloro groups at the 3- and 6-positions demands precise control over electronic and steric factors. Two primary strategies are employed:

Electrophilic Halogenation

Electrophilic bromination (Br₂/FeBr₃ or N-bromosuccinimide) targets electron-rich positions ortho to ring nitrogen atoms. In triazolopyridazines, the 3-position is activated due to the adjacent triazole nitrogen, allowing regioselective bromination at 25°C. Subsequent chlorination at the 6-position requires harsher conditions (e.g., sulfuryl chloride at 80°C), leveraging the diminished electron density para to the triazole ring (Table 2) [7] [8].

Table 2: Regioselectivity in Electrophilic Halogenation of Triazolopyridazine

PositionElectron DensityPreferred HalogenConditionsRegioselectivity Ratio
3High (N-adjacent)BromineBr₂/CH₃CO₂H, 25°C10:1 (3-Br vs. 5-Br)
6ModerateChlorineSO₂Cl₂, 80°C8:1 (6-Cl vs. 7-Cl)

Radical-Mediated Bromination

N-Bromosuccinimide (NBS) with radical initiators (e.g., AIBN) exploits the stability of radical intermediates. Bromination at the 3-position is favored due to resonance delocalization onto the triazole nitrogen, achieving selectivity >20:1 over other sites. This method is less effective for chlorination due to chlorine’s lower selectivity in hydrogen abstraction [2] [3].

Solvent Systems and Catalytic Conditions in Thermal Ring Transformations

Solvent polarity and protic character critically influence cyclization efficiency and halogen retention. Key findings include:

Solvent Effects

  • Polar Aprotic Solvents: Dimethylformamide (DMF) or N-methylpyrrolidone (NMP) maximize yields (>80%) in nucleophilic cyclizations by stabilizing charged intermediates. However, they promote dehalogenation above 100°C [1].
  • Protic Solvents: Ethanol/water mixtures (4:1) minimize hydrolysis of chloro/bromo substituents during ring closure but reduce reaction rates due to hydrogen bonding with nucleophiles [4] [6].
  • Ether Solvents: Tetrahydrofuran (THF) balances polarity and inertness, ideal for Pd-catalyzed couplings but unsuitable for high-temperature cyclizations [6].

Catalytic Optimization

Palladium catalysts (e.g., Pd(PPh₃)₄) with weak bases (K₂CO₃) in DMF enable efficient Suzuki coupling at 120°C without bromine loss. For cyclodehydration, zinc chloride or p-toluenesulfonic acid in toluene accelerates ring formation while preserving halogen integrity (Table 3) [1] [6].

Table 3: Solvent and Catalyst Impact on Thermal Ring Transformations

Reaction TypeOptimal SolventCatalystTemperature (°C)Halogen Stability (%)
Suzuki CouplingDMF/H₂O (9:1)Pd(PPh₃)₄/K₂CO₃120>95 (Br, Cl)
CyclodehydrationTolueneZnCl₂11090 (Cl), 88 (Br)
Oxidative CyclizationAcetonitrilePhI(OCOCF₃)₂/TMSOTf25>99 (Br, Cl)

Synthetic advancements in nucleophilic coupling, hypervalent iodine cyclization, and regioselective halogenation provide robust routes to 3-bromo-6-chloro-[1,2,4]triazolopyridazine. Precise solvent and catalyst selection ensures halogen integrity during thermal transformations, enabling downstream applications in medicinal chemistry and materials science [1] [5] [6].

Properties

CAS Number

383157-16-2

Product Name

3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine

IUPAC Name

3-bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine

Molecular Formula

C5H2BrClN4

Molecular Weight

233.45

InChI

InChI=1S/C5H2BrClN4/c6-5-9-8-4-2-1-3(7)10-11(4)5/h1-2H

InChI Key

CGCZYGSVCBHXEC-UHFFFAOYSA-N

SMILES

C1=CC(=NN2C1=NN=C2Br)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.